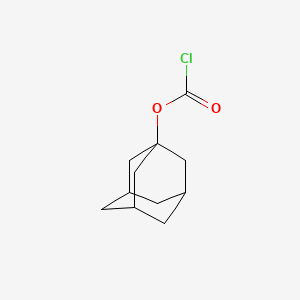

Adamantyl chloroformate

Description

Historical Perspectives on Chloroformate Chemistry and the Emergence of Adamantyl Chloroformate

The study of chloroformates, which are esters of the unstable chloroformic acid, dates back to the 19th century. wikipedia.orgwikipedia.org These compounds, with the general formula ROC(O)Cl, quickly became important tools in organic synthesis. wikipedia.org They are known for their utility as reagents for introducing protecting groups, which temporarily block a reactive part of a molecule during a chemical transformation. wikipedia.orgmdpi.com For example, benzyl (B1604629) chloroformate and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are widely used for protecting amino groups in peptide synthesis. wikipedia.org

The emergence of adamantyl chloroformate is a more recent development, driven by the unique properties of the adamantane (B196018) structure. The first preparation of 1-adamantyl chloroformate was reported by W. L. Haas, E. V. Krumkalns, and K. Gerzon, who recognized its potential as a new blocking group for amino acids. acs.org The synthesis typically involves the reaction of an adamantanol with phosgene (B1210022) or a related compound. smolecule.com The development of adamantyl chloroformate was a significant step, as it allowed chemists to leverage the distinct characteristics of the adamantane group in new ways. tesisenred.net

Significance of the Adamantane Moiety in Organic Reactivity and Molecular Design

The adamantane moiety is a perfectly symmetrical, strain-free, and rigid diamondoid structure. tesisenred.netwikipedia.org Its discovery in petroleum in 1933 opened up a new area of chemistry focused on polyhedral organic compounds. wikipedia.org The significance of the adamantane group in organic chemistry stems from several key properties:

Lipophilicity : The bulky, hydrocarbon-rich structure of adamantane makes it highly lipophilic (fat-soluble). This property is crucial in drug design for improving a molecule's ability to cross cell membranes. tesisenred.netpensoft.net

Rigidity and Steric Hindrance : The rigid, cage-like structure provides a predictable and bulky scaffold. In molecular design, this is used to control the shape of a molecule, influence its binding to biological targets, and protect certain functional groups from unwanted reactions. tesisenred.net

Chemical Stability : The adamantane cage is chemically inert, meaning it does not readily participate in side reactions, which is a desirable trait for a structural scaffold. smolecule.com

These characteristics have made the adamantane group a valuable component in a wide range of applications, including the development of drugs like amantadine (B194251) (antiviral) and memantine (B1676192) (for Alzheimer's disease), as well as in the creation of advanced polymers and lubricants. wikipedia.orgnih.gov The adamantane structure serves as a unique template for building complex molecules with specific functions. tesisenred.net

Table 1: Key Properties of the Adamantane Moiety

| Property | Description | Significance in Molecular Design |

|---|---|---|

| Structure | Rigid, tricyclic, diamond-like cage | Provides a stable and predictable 3D scaffold. |

| Lipophilicity | High affinity for nonpolar environments | Enhances membrane permeability in drug candidates. tesisenred.netpensoft.net |

| Steric Bulk | Occupies a significant, well-defined space | Influences molecular shape and receptor binding. tesisenred.net |

| Stability | Chemically inert under many conditions | Acts as a robust anchor or core structure. smolecule.com |

Overview of Adamantyl Chloroformate as a Versatile Reagent in Advanced Chemical Synthesis

Adamantyl chloroformate is a highly versatile reagent primarily used to introduce the adamantyl group into other molecules. Its reactivity is centered on the chloroformate group, which readily reacts with nucleophiles such as amines and alcohols. wikipedia.orgevitachem.com

Key applications in chemical synthesis include:

Protecting Group Chemistry : Adamantyl chloroformate is used to install the adamantyloxycarbonyl (Adoc) protecting group on amines, particularly in peptide synthesis. mdpi.comacs.org The bulkiness of the adamantyl group provides stability, and the protecting group can be removed under specific conditions.

Synthesis of Carbamates and Carbonates : It reacts with amines to form stable carbamates and with alcohols to form carbonate esters. wikipedia.orgevitachem.comgoogle.com These reactions are fundamental in creating a wide array of organic compounds.

Derivatization Agent : In analytical chemistry, adamantyl chloroformate can be used as a derivatization agent. It converts polar compounds into less polar and more volatile derivatives, making them suitable for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). wikipedia.org

Intermediate in Pharmaceutical Synthesis : The reagent is utilized in the synthesis of pharmaceutical intermediates and active compounds where the adamantane scaffold is a key structural feature. evitachem.comnih.gov

The solvolysis (reaction with a solvent) of 1-adamantyl chloroformate has been studied extensively to understand its reaction mechanisms. These studies show that it primarily undergoes a solvolysis-decomposition pathway, where it loses carbon dioxide to form a stable 1-adamantyl cation. mdpi.comnih.gov This reactive intermediate can then be captured by the solvent or other nucleophiles present. nih.gov

Scope of Academic Research on Adamantyl Chloroformate: A Multidisciplinary Approach

Research involving adamantyl chloroformate is not confined to a single area of chemistry but spans multiple disciplines, reflecting its versatility.

Medicinal Chemistry : The adamantane group is a well-established pharmacophore, and adamantyl chloroformate serves as a key building block for synthesizing new drug candidates. tesisenred.netnih.gov For example, it has been used in the development of adamantyl-based antiestrogens for breast cancer research. nih.gov The adamantane core is explored for its ability to improve the properties of drugs targeting a wide range of diseases. nih.gov

Polymer and Materials Science : The rigid and thermally stable nature of the adamantane unit is exploited in materials science. Adamantyl chloroformate can be used to modify polymers or to synthesize new monomers for creating materials with unique properties, such as enhanced thermal stability or specific surface characteristics. wikipedia.orgevitachem.com Adamantane-based polymers have potential applications in coatings and nanotechnology. wikipedia.org

Supramolecular Chemistry and Nanotechnology : The adamantane group's ability to form strong inclusion complexes with host molecules like cyclodextrins makes it a valuable component in supramolecular chemistry. pensoft.netnih.gov This interaction is being explored for creating drug delivery systems, such as liposomes and dendrimers, where adamantane acts as a molecular anchor. pensoft.netnih.gov

Physical Organic Chemistry : The reaction mechanisms of adamantyl chloroformate, particularly its solvolysis, are a subject of fundamental research. mdpi.comnih.govnih.gov Studying its reactivity helps to refine theoretical models of chemical reactions, such as those described by the Grunwald-Winstein equation, which relates reaction rates to solvent properties. mdpi.comnih.govhanyang.ac.kr

The broad scope of research highlights the compound's role as a powerful tool that connects fundamental organic chemistry with applied fields like medicine and materials science.

Table 2: Research Applications of Adamantyl Chloroformate

| Research Field | Specific Application | Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiestrogens, antivirals, and other drug candidates. | nih.govnih.gov |

| Polymer Science | Creation of thermally stable polymers and specialty coatings. | wikipedia.orgevitachem.com |

| Materials Science | Development of advanced materials with unique structural properties. | evitachem.comevitachem.com |

| Supramolecular Chemistry | Component in host-guest systems for drug delivery. | pensoft.netnih.gov |

| Physical Organic Chemistry | Mechanistic studies of solvolysis reactions. | mdpi.comnih.govhanyang.ac.kr |

Structure

3D Structure

Properties

CAS No. |

5854-52-4 |

|---|---|

Molecular Formula |

C11H15ClO2 |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

1-adamantyl carbonochloridate |

InChI |

InChI=1S/C11H15ClO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 |

InChI Key |

MYTHPILJALAOHO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Adamantyl Chloroformates

Phosgenation Routes for Adamantyl Alcohol Precursors

The most direct and common method for synthesizing adamantyl chloroformates is through the phosgenation of the corresponding adamantyl alcohol precursors. This process involves the reaction of the alcohol with phosgene (B1210022) or a phosgene equivalent, leading to the formation of the chloroformate and hydrochloric acid. The specific isomer of the adamantyl chloroformate produced is determined by the starting adamantyl alcohol.

Synthesis of 1-Adamantyl Chloroformate

The synthesis of 1-adamantyl chloroformate involves the reaction of 1-adamantanol (B105290) with phosgene. smolecule.comgoogle.com A typical procedure involves dissolving 1-adamantanol and a tertiary amine, such as pyridine (B92270), in an anhydrous, inert solvent like benzene (B151609) or ether. google.comgoogleapis.com This solution is then added to a solution of phosgene, maintained at a reduced temperature (around 20°C) using an ice-water bath. googleapis.com The pyridine acts as a scavenger for the hydrogen chloride byproduct. The reaction mixture is subsequently worked up by pouring it over ice and water, followed by separation of the organic layer. googleapis.com After drying and solvent evaporation, 1-adamantyl chloroformate can be isolated as a white crystalline solid. googleapis.com

Table 1: Synthesis of 1-Adamantyl Chloroformate

| Reactants | Reagents/Solvents | Key Conditions | Product |

|---|

Synthesis of 2-Adamantyl Chloroformate

The preparation of 2-adamantyl chloroformate follows a similar principle, starting from 2-adamantanol (B149831). In one documented method, 2-adamantanol and N,N-dimethylaniline are dissolved in dry ether and added to a solution of phosgene in toluene (B28343). prepchem.com The reaction is initially conducted at 0°C and then stirred at room temperature. prepchem.com The work-up involves careful addition of ice-cold water, separation of the toluene phase, and washing with dilute acid and base solutions. prepchem.com The final product is obtained after drying the organic solution and removing the solvent, followed by vacuum distillation. prepchem.com

Table 2: Synthesis of 2-Adamantyl Chloroformate

| Reactants | Reagents/Solvents | Key Conditions | Product |

|---|

Utilization of Phosgene and Triphosgene (B27547) Reagents

Phosgene (COCl₂) is a highly toxic gas, which presents significant handling challenges. evitachem.com Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene. nih.govlookchem.com It can be used to generate phosgene in situ or can react directly with alcohols in the presence of a base to form chloroformates. nih.govnih.gov The use of triphosgene is common in the synthesis of various chloroformates, including those derived from complex structures like steroids. nih.gov The reaction is often carried out in a suitable solvent such as benzene at room temperature with a slight excess of a base like pyridine. nih.gov

Alternative and Modified Preparative Procedures

While phosgenation is the primary route, alternative methods for preparing adamantyl chloroformates or their derivatives exist. For instance, adamantyl fluoroformates, which exhibit greater stability than their chloroformate counterparts, can be synthesized from the corresponding chloroformate by treatment with a fluorinating agent. smolecule.commdpi.com Another approach involves the reaction of 1-adamantanol with fluorophosgene to directly yield 1-adamantyl fluoroformate. smolecule.com

Considerations for Scale-Up Synthesis and Process Optimization in Research

Scaling up the synthesis of adamantyl chloroformates from laboratory to industrial production requires careful consideration of several factors. The toxicity of phosgene necessitates stringent safety protocols and specialized equipment to prevent exposure and ensure environmental safety. evitachem.com Continuous flow reactors offer a safer alternative to batch processes for reactions involving hazardous materials like phosgene. google.com By mixing solutions of triphosgene, an amine, and the alcohol in a flow system, the in-situ generated phosgene is consumed immediately, preventing its accumulation. google.com Process optimization also involves finding the ideal solvent, temperature, and reactant ratios to maximize yield and purity while ensuring safety and cost-effectiveness. google.com

Synthesis of Substituted Adamantyl Chloroformate Derivatives

The synthesis of substituted adamantyl chloroformate derivatives follows the same fundamental phosgenation methodology, starting from the corresponding substituted adamantyl alcohols. For example, 3,5-dimethyl-1-adamantyl chloroformate and 3-homo-adamantyl chloroformate have been prepared by reacting 3,5-dimethyl-1-hydroxyadamantane and 3-hydroxy-homoadamantane, respectively, with phosgene in the presence of pyridine. google.com These reactions demonstrate the versatility of the phosgenation method for creating a range of adamantyl chloroformate derivatives with different substitution patterns on the adamantane (B196018) cage. google.com Four-directional synthesis on the adamantane core has also been explored to create symmetrically substituted derivatives. arkat-usa.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Adamantanol |

| 1-Adamantyl Chloroformate |

| 1-Adamantyl Fluoroformate |

| 2-Adamantanol |

| 2-Adamantyl Chloroformate |

| 3,5-Dimethyl-1-Adamantyl Chloroformate |

| 3,5-Dimethyl-1-Hydroxyadamantane |

| 3-Homo-Adamantyl Chloroformate |

| 3-Hydroxy-Homoadamantane |

| Benzene |

| Bis(trichloromethyl) Carbonate (Triphosgene) |

| Ether |

| Fluorophosgene |

| Hydrochloric Acid |

| N,N-Dimethylaniline |

| Phosgene |

| Pyridine |

Mechanistic Investigations of Reactivity and Transformation Pathways

Solvolysis Reactions of Adamantyl Chloroformates

The solvolysis of adamantyl chloroformates, particularly 1-adamantyl chloroformate and 2-adamantyl chloroformate, has been extensively studied to elucidate the mechanistic details of their reactions in various hydroxylic solvents. mdpi.comacs.orgmdpi.comkoreascience.krnih.govsjsu.eduresearchgate.netresearchgate.netnih.govsemanticscholar.org These studies often employ the Grunwald-Winstein equation to correlate the specific rates of solvolysis with solvent nucleophilicity and ionizing power, offering a quantitative approach to understanding the transition state of the reaction. mdpi.comnih.gov The solvolysis reactions of these compounds can proceed through different pathways, including unimolecular (SN1-like) and bimolecular (addition-elimination) mechanisms, depending on the structure of the adamantyl group, the solvent, and the leaving group. mdpi.comkoreascience.krnih.gov

The SN1-like pathway is a dominant mechanism for the solvolysis of tertiary adamantyl chloroformates, such as 1-adamantyl chloroformate. mdpi.comacs.orgmdpi.comkoreascience.krresearchgate.netresearchgate.netnih.gov This pathway is characterized by an initial ionization step that is often accompanied by the loss of carbon dioxide.

The solvolysis of 1-adamantyl chloroformate in a range of hydroxylic solvents proceeds with the formation of a relatively stable 1-adamantyl cation intermediate. mdpi.comacs.orgmdpi.comresearchgate.netresearchgate.net This ionization is the rate-determining step and is facilitated by the bulky adamantyl group, which promotes the cleavage of the carbon-oxygen bond. The resulting carbocation is then captured by the solvent to form solvolysis products. nih.gov For instance, in the solvolysis of 1-adamantyl chloroformate, the primary products are those derived from the 1-adamantyl cation, such as 1-adamantyl chloride and the corresponding ether or alcohol from the solvent. mdpi.comnih.gov The stability of the tertiary bridgehead carbocation is a key driving force for this unimolecular pathway. mdpi.com Studies on 2-adamantyl chloroformate also show evidence for an ionization pathway, particularly in less nucleophilic and more ionizing solvents. nih.govsemanticscholar.org

A significant feature of the unimolecular solvolysis of adamantyl chloroformates is the concurrent loss of carbon dioxide. mdpi.comacs.orgmdpi.comkoreascience.krresearchgate.net This fragmentation process, known as decarboxylation, is often concerted with the ionization step. semanticscholar.orgacs.org The extrusion of carbon dioxide is thermodynamically favorable and results in the formation of an ion pair, such as [1-Ad+ Cl-]. mdpi.com This concerted solvolysis-decomposition mechanism is a common feature in the reactions of tertiary alkyl chloroformates. nih.gov The loss of carbon dioxide is a key step that leads to the formation of the adamantyl cation, which then dictates the final product distribution. mdpi.comkoreascience.kr This process is analogous to the loss of nitrogen gas in the solvolysis of certain azoxy compounds. mdpi.com

Kinetic and product studies of 1-adamantyl chloroformate solvolysis have provided evidence for the phenomenon of ion pair return. mdpi.commdpi.comnih.gov After the initial ionization and decarboxylation to form an intimate ion pair (e.g., [1-Ad+ Cl-]), this intermediate can either be attacked by the solvent to form products or it can return to the covalent starting material, in this case, 1-adamantyl chloride. mdpi.comacs.org The observation that the rate of loss of the chloroformate is greater than the rate of formation of the final solvolysis products is a key indicator of this return process. acs.org This phenomenon highlights the complex nature of the intermediates involved in these reactions and demonstrates that the initially formed ion pairs are not always irreversibly committed to product formation. mdpi.comsjsu.edu

While the unimolecular pathway is dominant for 1-adamantyl chloroformate, bimolecular pathways become more significant for other adamantyl derivatives or under different solvent conditions. mdpi.comacs.orgmdpi.comnih.govresearchgate.netnih.gov The addition-elimination (A-E) mechanism involves the nucleophilic attack of a solvent molecule at the carbonyl carbon.

Competing and Synchronous Reaction Channels

The solvolysis of 1-adamantyl chloroformate is predominantly governed by two competing reaction channels. mdpi.comsemanticscholar.org The major and most prevalent pathway is a solvolysis-decomposition mechanism. semanticscholar.orgnih.gov This ionization pathway involves the unimolecular, rate-determining formation of a stable tertiary 1-adamantyl cation and a chloride ion, structured as a 1-Ad⁺Cl⁻ ion pair, accompanied by the loss of a carbon dioxide molecule. mdpi.comsemanticscholar.orgnih.gov This mechanism is favored because the bulky adamantyl group promotes the formation of a relatively stable carbocation at the bridgehead position. nih.govnih.gov

The second, much less significant channel, is the previously mentioned addition-elimination pathway involving nucleophilic attack at the carbonyl carbon. mdpi.comsemanticscholar.org The competition between these two pathways is heavily skewed towards the ionization-decomposition route across a wide range of hydroxylic solvents. koreascience.kr The dominance of the ionization pathway is a hallmark of the reactivity of 1-adamantyl chloroformate, distinguishing it from less sterically hindered alkyl chloroformates which more readily undergo nucleophilic attack at the carbonyl carbon. koreascience.krnih.gov

Kinetic Studies and Mechanistic Probes

Kinetic studies have been instrumental in deconstructing the reaction mechanisms of adamantyl chloroformate. By analyzing the influence of solvent properties, isotopic substitution, and salt effects on reaction rates, a detailed picture of the transition states and intermediates has been developed.

Application of the Grunwald-Winstein Equation for Solvent Effects

The Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms by correlating the specific rate constant (k) of a reaction with the ionizing power (Y) and nucleophilicity (N) of the solvent. The extended form of the equation is given by:

log(k/k₀) = lN + mY

where k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water), 'l' is the sensitivity of the substrate to solvent nucleophilicity, and 'm' is its sensitivity to solvent ionizing power. nih.gov This equation has been applied to the solvolysis of 1-adamantyl chloroformate and related compounds to differentiate between associative (addition-elimination) and dissociative (ionization) pathways. mdpi.comsemanticscholar.orgnih.gov

The sensitivity parameters 'l' and 'm' provide quantitative insight into the nature of the transition state. A high 'l' value indicates a mechanism sensitive to nucleophilic attack, such as the addition-elimination pathway. Conversely, a high 'm' value coupled with a low 'l' value is characteristic of an ionization mechanism (S_N1-like) where charge separation in the transition state is stabilized by the solvent's ionizing power.

For 1-adamantyl chloroformate, the reaction proceeds almost exclusively through the ionization pathway, which is reflected in its sensitivity values. koreascience.kr Studies on the closely related 2-adamantyl chloroformate, which also reacts via an ionization-decomposition mechanism, show a negligible sensitivity to solvent nucleophilicity (l ≈ 0.03) and a moderate sensitivity to solvent ionizing power (m ≈ 0.48). mdpi.com This low 'm' value, compared to the defining value of m = 1 for 1-adamantyl chloride solvolysis, is attributed to the fragmentation (loss of CO₂) that occurs concurrently with ionization. nih.gov

In studies of the analogous 1-adamantyl chlorothioformate, where both the ionization-decomposition and a nucleophilic attack pathway are observed, the two channels could be kinetically separated. The results clearly show that the ionization-decomposition pathway (forming 1-Ad⁺Cl⁻) is more sensitive to solvent ionizing power (m = 0.86) than the pathway involving nucleophilic attack (m = 0.64), reinforcing the principle that 'm' values effectively probe the degree of charge development in the transition state. mdpi.com

| Compound | Pathway | 'l' value (Sensitivity to Nucleophilicity) | 'm' value (Sensitivity to Ionizing Power) | Reference |

|---|---|---|---|---|

| 2-Adamantyl Chloroformate | Ionization-Decomposition | ~0.03 | ~0.48 | mdpi.com |

| 1-Adamantyl Chlorothioformate | Ionization-Decomposition (via 1-Ad⁺Cl⁻) | - | 0.86 ± 0.04 | mdpi.com |

| Nucleophilic Attack (via (1-AdSCO)⁺Cl⁻) | - | 0.64 ± 0.05 | mdpi.com |

Kinetic Solvent Isotope Effects (KSIEs)

Kinetic Solvent Isotope Effects (KSIEs), determined by comparing reaction rates in a protonated solvent (e.g., methanol (B129727), MeOH) versus its deuterated counterpart (e.g., methanol-d, MeOD), serve as a sensitive probe for the role of the solvent in the rate-determining step. For mechanisms involving nucleophilic attack with general-base catalysis by a second solvent molecule, KSIE values (k_ROH / k_ROD) are typically significant, often in the range of 2.0 to 4.0. koreascience.kr

In contrast, ionization mechanisms, where the solvent's primary role is to solvate the developing ions, exhibit much smaller KSIE values, generally between 1.0 and 1.4. koreascience.kr For the solvolysis of 1-adamantyl chlorothioformate, which proceeds predominantly via ionization like 1-adamantyl chloroformate, the KSIE in methanol (k_MeOH / k_MeOD) was found to be 1.35. nih.gov This low value is consistent with a transition state that does not involve covalent participation of the solvent and strongly supports the dominance of the ionization-decomposition pathway for these adamantyl substrates.

| Mechanism | Typical Substrate Type | Typical KSIE (k_MeOH/k_MeOD) Range | Reference |

|---|---|---|---|

| Addition-Elimination | Aryl and primary alkyl chloroformates | 2.0 - 4.0 | koreascience.kr |

| Ionization | 1-Adamantyl Chloroformate (by analogy) | 1.0 - 1.4 | koreascience.kr |

| Ionization | 1-Adamantyl Chlorothioformate | 1.35 ± 0.02 | nih.gov |

Salt Effects on Reaction Rates and Pathways

The addition of inert salts, such as lithium perchlorate (B79767) (LiClO₄), to the solvolysis medium can significantly influence reaction rates and provide further mechanistic insight. For reactions that proceed through an ionization (S_N1) mechanism, an increase in ionic strength typically accelerates the reaction. This "positive salt effect" arises from the stabilization of the charged transition state and ionic intermediates by the salt's ions. researchgate.net

While specific salt effect data for 1-adamantyl chloroformate is not detailed in the provided search results, strong inferences can be drawn from analogous systems. The solvolysis of 1-adamantyl chloride, which also proceeds via the 1-adamantyl cation, shows an exponential increase in rate with the addition of various perchlorate salts. researchgate.net Furthermore, in the competing-pathway solvolysis of 1-adamantyl chlorothioformate, the addition of salt was found to favor the solvolysis-decomposition pathway (via 1-Ad⁺Cl⁻) over the pathway involving nucleophilic attack. mdpi.com This indicates that the ionization channel is more susceptible to acceleration by increased ionic strength. It is therefore expected that the already dominant ionization-decomposition pathway of 1-adamantyl chloroformate would be further favored by the addition of an inert salt.

Activation Parameters in Solvolysis (e.g., Enthalpy and Entropy of Activation)

The thermodynamic parameters of activation, specifically the enthalpy (ΔH‡) and entropy of activation (ΔS‡), provide significant insight into the transition state of the solvolysis of adamantyl chloroformate. Studies on the decomposition of 1-adamantyl chloroformate in various benzene-nitrobenzene solvent mixtures have calculated these parameters. datapdf.com

The enthalpy of activation is relatively consistent across these solvent mixtures, while the entropy of activation shows slightly negative values. For instance, in a 50% benzene-nitrobenzene mixture, the enthalpy of activation is 22.0 kcal/mol, and the entropy of activation is -12.0 e.u. (entropy units). datapdf.com These moderately negative entropy values are characteristic of unimolecular (S_N1-type) solvolysis reactions for other 1-adamantyl derivatives, such as 1-adamantyl halides, suggesting a highly ordered, ion-pair transition state. datapdf.com The complex variations in both enthalpy and entropy of activation with changes in solvent composition highlight the intricate nature of the solvent's role in the ionization-fragmentation process. datapdf.com

| Solvent (% Nitrobenzene in Benzene) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|

| 50% | 22.0 | -12.0 |

| 60% | 22.2 | -11.2 |

| 70% | 22.4 | -10.2 |

| 80% | 22.6 | -9.3 |

| 90% | 22.8 | -8.4 |

| 100% | 23.0 | -7.6 |

Table 1. Activation parameters for the decomposition of 1-adamantyl chloroformate in benzene-nitrobenzene mixtures. Data sourced from datapdf.com.

Comparative Mechanistic Analyses with Related Haloformates

Adamantyl Chlorothioformate

A comparison between the solvolysis of 1-adamantyl chloroformate (1-AdOCOCl) and its sulfur analog, 1-adamantyl chlorothioformate (1-AdSCOCl), reveals significant mechanistic differences. The solvolysis of 1-adamantyl chloroformate in hydroxylic solvents proceeds exclusively via a solvolysis-decomposition pathway, involving the loss of carbon dioxide to form a stable 1-adamantyl cation (1-Ad⁺Cl⁻ ion pair). mdpi.comnih.govsemanticscholar.org Only in 100% ethanol has a trace amount of the substitution product, 1-adamantyl ethyl carbonate, been observed. mdpi.comnih.gov

In stark contrast, the solvolysis of 1-adamantyl chlorothioformate proceeds through two competing ionization pathways. mdpi.comnih.govsemanticscholar.org

A solvolysis-decomposition pathway , analogous to the chloroformate, which involves the loss of carbonyl sulfide (B99878) to form the 1-adamantyl cation (1-Ad⁺Cl⁻).

A solvolysis-ionization pathway , which proceeds through a (1-AdSCO)⁺ carboxylium ion intermediate without the loss of carbonyl sulfide. mdpi.comnih.govsemanticscholar.org

This mechanistic duality is reflected in the products and the kinetic response to solvent changes. The entropies of activation for 1-adamantyl chlorothioformate solvolysis, ranging from -2.2 to -9.8 cal mol⁻¹ K⁻¹, are consistent with an ionization mechanism. mdpi.com Grunwald-Winstein analysis shows that the solvolysis-decomposition pathway (m = 0.86) is more sensitive to solvent ionizing power (Y_Cl) than the carboxylium ion pathway (m = 0.64). mdpi.com This indicates that replacing the ether oxygen with sulfur allows the acylium cation pathway to become competitive with the decomposition pathway that dominates for 1-adamantyl chloroformate. mdpi.comnih.gov

| Compound | Dominant Reaction Pathway(s) | Key Intermediate(s) | Notes |

|---|---|---|---|

| 1-Adamantyl Chloroformate | Solvolysis-Decomposition | 1-Ad⁺Cl⁻ | Proceeds with loss of CO₂. mdpi.comnih.gov |

| 1-Adamantyl Chlorothioformate | Solvolysis-Decomposition AND Solvolysis-Ionization | 1-Ad⁺Cl⁻ AND (1-AdSCO)⁺Cl⁻ | Two competing pathways are observed. mdpi.comnih.gov |

Table 2. Comparison of solvolysis mechanisms for 1-adamantyl chloroformate and 1-adamantyl chlorothioformate. Data sourced from mdpi.comnih.gov.

Adamantyl Fluoroformate

The nature of the halogen leaving group also dictates the reaction mechanism. While 1-adamantyl chloroformate reacts almost exclusively via solvolysis-decomposition, 1-adamantyl fluoroformate (1-AdOCOF) displays dual reaction channels. mdpi.comsmolecule.com Its solvolysis involves both the solvolysis-decomposition pathway with loss of carbon dioxide and a competing addition-elimination pathway involving nucleophilic attack by the solvent at the acyl carbon. mdpi.comsmolecule.com

This difference is attributed to the properties of the carbon-halogen bond. The stronger carbon-fluorine bond compared to the carbon-chlorine bond makes the ionization pathway, which involves heterolysis of this bond, less favorable for the fluoroformate. nih.gov Consequently, the bimolecular addition-elimination pathway can compete more effectively.

The leaving group effect, measured by the k_F/k_Cl rate ratio, for the 1-adamantyl system is significantly smaller than for primary and secondary alkyl haloformates. nih.gov This is because the comparison is between a mixed-mechanism for the fluoroformate and a pure ionization mechanism for the chloroformate, whereas for primary and secondary systems, both analogs often react via the same addition-elimination mechanism. nih.gov

Other Alkyl and Aryl Chloroformates

The solvolysis mechanism of 1-adamantyl chloroformate is best understood by comparison with other classes of chloroformates.

Aryl and Primary Alkyl Chloroformates: Phenyl chloroformate and primary alkyl chloroformates (e.g., ethyl, n-propyl) predominantly react via a bimolecular addition-elimination mechanism across a wide range of solvents. mdpi.commdpi.comnih.gov This pathway is characterized by high sensitivity to solvent nucleophilicity (l ≈ 1.66–1.68) and moderate sensitivity to solvent ionizing power (m ≈ 0.56–0.57). mdpi.comnih.gov

Secondary Alkyl Chloroformates: Secondary substrates like isopropyl chloroformate and 2-adamantyl chloroformate represent a mechanistic transition. mdpi.commdpi.comnih.gov While they can exhibit addition-elimination behavior in highly nucleophilic solvents, they favor a dominant solvolysis-decomposition mechanism with loss of CO₂ in more ionizing solvents. mdpi.commdpi.comnih.gov This behavior is considered evocative of that seen for 1-adamantyl chloroformate. nih.govnih.govresearchgate.net

Tertiary Alkyl Chloroformates: 1-Adamantyl chloroformate, a tertiary bridgehead substrate, represents the extreme end of this trend. Its solvolysis proceeds almost entirely through a unimolecular ionization mechanism (solvolysis-decomposition) in all studied hydroxylic solvents. nih.govmdpi.com This pathway is characterized by a negligible sensitivity to solvent nucleophilicity (l ≈ 0) and a low sensitivity to solvent ionizing power (m ≈ 0.47–0.59), consistent with a concerted fragmentation-ionization process that has an early transition state. nih.govmdpi.com This mechanism is driven by the formation of the highly stable tertiary 1-adamantyl carbocation. mdpi.comnih.gov

| Chloroformate Type | Example | Typical Mechanism | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) |

|---|---|---|---|---|

| Aryl | Phenyl Chloroformate | Addition-Elimination | ~1.66 | ~0.56 |

| Primary Alkyl | n-Propyl Chloroformate | Addition-Elimination | High | Moderate |

| Secondary Alkyl | Isopropyl Chloroformate | Mixed / Solvolysis-Decomposition | Variable / Low | Variable / Low |

| Tertiary Alkyl | 1-Adamantyl Chloroformate | Solvolysis-Decomposition | ~0 | ~0.47-0.59 |

Table 3. Comparison of typical solvolysis mechanisms and Grunwald-Winstein parameters for different classes of chloroformates. Data sourced from nih.govmdpi.comnih.govmdpi.com.

Advanced Applications in Organic Synthesis

Development of N-Protecting Group Strategies

The bulky and sterically hindered nature of the adamantyl group provides unique properties to the Adoc protecting group, making it a valuable tool in complex synthetic sequences.

The Adamantyloxycarbonyl (Adoc/2-Adoc) Group for Amine Protection

The adamantyloxycarbonyl (Adoc) group, and specifically the 2-adamantyloxycarbonyl (2-Adoc) variant, has been developed as a novel amino-protecting group. rsc.org The 2-Adoc group is particularly useful for the protection of the ε-amino group of lysine (B10760008) and the imidazole (B134444) function of histidine in peptide synthesis. rsc.orgrsc.orgresearchgate.net Its stability under certain acidic conditions, such as with trifluoroacetic acid (TFA), and to tertiary amines and 1-hydroxybenzotriazole (B26582) (HOBt), makes it a suitable choice in solid-phase peptide synthesis. rsc.orgrsc.org This stability allows for the selective removal of other protecting groups, like the Fmoc group, while the Adoc group remains intact. rsc.org

Orthogonal Protection Strategies in Complex Molecule Synthesis

Orthogonal protection strategies are fundamental in the synthesis of complex molecules, enabling the selective removal of one protecting group in the presence of others. jocpr.comresearchgate.net The Adoc group plays a significant role in such strategies. For instance, in peptide synthesis, the 2-Adoc group can be used in combination with the Nα-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a TFA-cleavable resin support. rsc.org This allows for the selective deprotection of the Fmoc group under basic conditions, while the 2-Adoc group on a lysine side chain, for example, remains stable and is only cleaved at a later stage with a different reagent. rsc.orgresearchgate.net This orthogonality is crucial for the sequential and controlled assembly of complex peptide chains. jocpr.commdpi.com

Chemoselectivity and Deprotection Profiles in Synthetic Sequences

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. researchgate.net The Adoc group, derived from adamantyl chloroformate, exhibits a distinct deprotection profile that contributes to the chemoselectivity of synthetic routes. While stable to the conditions used for Fmoc removal, the Adoc group can be cleaved under specific, often harsher, acidic conditions. This differential reactivity allows for its selective removal at a desired point in a multi-step synthesis, without affecting other acid-labile or base-labile protecting groups that may be present in the molecule. rsc.orgresearchgate.net The careful selection of protecting groups with non-overlapping deprotection conditions is a cornerstone of modern synthetic chemistry, enabling the construction of highly complex molecular architectures. researchgate.netnumberanalytics.com

Functional Group Interconversions and Derivatization

Adamantyl chloroformate is not only a source for the Adoc protecting group but also a versatile reagent for various functional group interconversions and the synthesis of important intermediates.

Synthesis of Adamantyl Carbamates and Related Carbonates

Adamantyl chloroformate readily reacts with primary and secondary amines to form stable adamantyl carbamates. google.comnih.gov This reaction is a straightforward and high-yielding method for the derivatization of amines. For example, the reaction of 1-adamantyl chloroformate with ammonia (B1221849) yields 1-adamantyl carbamate, and with methylamine, it produces 1-adamantyl N-methyl carbamate. google.com Similarly, it can react with adamantylamine to form 1-adamantyl N-adamantyl carbamate. google.com These carbamates can serve as protected forms of amines or as final products with specific biological or material properties. Furthermore, adamantyl chloroformate can be used to prepare mixed carbonates, such as 1-adamantyl p-nitrophenyl carbonate, which are themselves useful reagents. google.com

Below is an interactive table summarizing the synthesis of various adamantyl carbamates from 1-adamantyl chloroformate.

| Reactant | Product |

| Ammonia | 1-Adamantyl carbamate |

| Methylamine | 1-Adamantyl N-methyl carbamate |

| Adamantylamine | 1-Adamantyl N-adamantyl carbamate |

Formation of Adamantyl Carbazates and Azidoformates as Intermediates

Adamantyl chloroformate is a key starting material for the synthesis of adamantyl carbazates and azidoformates, which are valuable intermediates in organic synthesis. google.comgoogleapis.com The reaction of 1-adamantyl chloroformate with anhydrous hydrazine (B178648) yields 1-adamantyl carbazate (B1233558). google.comcdnsciencepub.com This carbazate can then be converted to the corresponding 1-adamantyl azidoformate by treatment with a source of nitrous acid. googleapis.comcdnsciencepub.com Adamantyl azidoformates are useful for introducing the adamantyloxycarbonyl group onto amino acids and can also undergo thermal or photochemical decomposition to generate nitrenes, which can participate in various insertion and addition reactions. google.comcdnsciencepub.com

The following table details the intermediates that can be formed from adamantyl chloroformate.

| Reagent | Intermediate |

| Anhydrous hydrazine | Adamantyl carbazate |

| Sodium azide | Adamantyl azidoformate |

C-C Bond Formation Methodologies

While the adamantyl group itself is typically transferred via other adamantyl halides, adamantyl chloroformate is a key reagent for forming carbon-carbon bonds through acylation reactions with organometallic reagents. In these transformations, the bond is formed between the nucleophilic carbon of the organometallic species and the electrophilic carbonyl carbon of the chloroformate.

The reaction of chloroformates with organometallic reagents such as organocuprates (derived from Grignard reagents) or organozinc compounds represents a powerful method for C-C bond formation. organic-chemistry.orgtcichemicals.com This transformation is technically an acylation, where the organometallic nucleophile attacks the carbonyl carbon of the adamantyl chloroformate. The result of this coupling is typically an ester (see section 4.3.2) or, under specific conditions, a ketone. The formation of a ketone involves a second nucleophilic attack on an intermediate, which is more common with more reactive organometallics and less stable chloroformates.

While direct cross-coupling to attach the adamantyl cage from adamantyl chloroformate is not the standard pathway, related methodologies achieve this using other precursors. For instance, adamantyl-containing phosphine (B1218219) ligands are instrumental in various modern cross-coupling reactions, highlighting the favorable properties the adamantyl moiety imparts to catalytic systems. sinocompound.comsigmaaldrich.com Furthermore, direct C-H functionalization of adamantane (B196018) can be achieved through radical-based methods to form C-C bonds. nih.govresearchgate.net

A highly efficient and chemoselective application of adamantyl chloroformate is in the synthesis of adamantyl carboxylate esters through coupling with organometallic reagents. An efficient cross-coupling reaction of chloroformates with organocopper reagents, which are derived from Grignard reagents (R-MgX), cuprous bromide (CuBr), and lithium bromide (LiBr), provides esters in high yields. organic-chemistry.orgresearchgate.net This method is valued for its operational simplicity and broad substrate scope, accommodating both aromatic and aliphatic Grignard reagents. organic-chemistry.org The reaction proceeds under mild conditions and is highly chemoselective, replacing the chloride of the chloroformate without disturbing other functional groups. organic-chemistry.org

This methodology offers a robust alternative to traditional esterification, which typically requires the condensation of an alcohol with a carboxylic acid. The reaction of adamantyl chloroformate with a Grignard reagent (via an organocopper intermediate) directly forms an adamantyl ester, extending the carbon chain. organic-chemistry.org

| Chloroformate | Organometallic Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| General R-OCOCl | R'-MgX, CuBr, LiBr | THF, mild conditions | R-O-CO-R' | Good to Excellent (up to 98%) | organic-chemistry.org |

| Adamantyl Chloroformate | Aryl/Alkyl Grignard Reagent | Ni-catalyzed reductive coupling | Adamantyl Alkyl/Aryl Ester | Good | organic-chemistry.org |

Synthesis of Adamantane-Containing Heterocyclic Compounds

The adamantane moiety is a highly desirable pharmacophore due to its lipophilicity and rigid structure, which can enhance the biological activity and pharmacokinetic properties of a molecule. Adamantyl chloroformate is a key reagent for incorporating this bulky group into various heterocyclic frameworks.

Adamantyl chloroformate is effectively used to introduce the adamantyloxycarbonyl (Adoc) group into nitrogen-containing molecules, which can be precursors to complex heterocycles. google.com A notable application is in the synthesis of substituted 1,5-benzodiazepine-2,4-diones. researchgate.netimist.ma In these synthetic routes, an appropriately substituted o-phenylenediamine (B120857) can be acylated with adamantyl chloroformate to form a carbamate. This intermediate then undergoes further transformations, including reduction and cyclization, to yield the final benzodiazepine (B76468) structure. researchgate.netimist.ma The synthesis of 1,5-benzodiazepines is an area of significant interest due to their wide range of biological activities. nih.govijtsrd.comimist.ma

The Adoc group, installed via adamantyl chloroformate, also serves as a crucial protecting group in peptide synthesis, similar to the more common Boc group. google.com This protective function is vital in multi-step syntheses of complex nitrogen-containing macrocycles and other heterocycles.

The construction of heterocyclic rings often relies on cycloaddition and condensation reactions. mdpi.comuchicago.edupressbooks.pub While adamantyl chloroformate may not directly participate in the ring-forming cycloaddition step, it is instrumental in preparing the necessary precursors. For example, it can be used to synthesize adamantyl-containing amides or carbamates that possess other functionalities poised for intramolecular condensation or cycloaddition.

The synthesis of six- and seven-membered heterocycles containing an adamantyl fragment, such as 1,3-thiazinan-4-one, 1,3-oxazinan-6-one, and 1,3-oxazepin-4,7-dione, often starts from adamantyl-containing building blocks like adamantan-1-ylamine. uobaghdad.edu.iqresearchgate.netscispace.com Adamantyl chloroformate can serve as a precursor to these starting materials or their activated derivatives. For instance, the condensation of an adamantyl-imine with anhydrides to form oxazepinones is a documented route for heterocycle synthesis. uobaghdad.edu.iqresearchgate.net Adamantyl chloroformate can be employed to create related substrates for such condensation and cyclization strategies.

| Starting Material (Adamantane Source) | Reaction Type | Reagents | Heterocyclic Product | Reference |

|---|---|---|---|---|

| Adamantyl Chloroformate (used on precursor) | Acylation / Condensation | Substituted o-phenylenediamine | 1,5-Benzodiazepine-2,4-dione derivative | researchgate.netimist.ma |

| (E)-N-(adamantan-1-yl)-1-(aryl)methanimine | Condensation / Cyclization | Maleic anhydride | 1,3-Oxazepin-4,7-dione derivative | uobaghdad.edu.iqresearchgate.net |

| (E)-N-(adamantan-1-yl)-1-(aryl)methanimine | Condensation / Cyclization | 3-Mercaptopropanoic acid | 1,3-Thiazinan-4-one derivative | uobaghdad.edu.iqresearchgate.net |

Stereoselective Synthesis Methodologies

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals. numberanalytics.com Adamantyl chloroformate plays a role in stereoselective synthesis, primarily by reacting with chiral substrates to form diastereomeric intermediates that can either be separated or can influence the stereochemical outcome of subsequent reactions.

A significant application lies in the synthesis of chiral adamantane-substituted heterocycles. For example, potent anti-influenza agents based on adamantane-substituted piperidines have been synthesized stereoselectively. rsc.org The synthetic pathway involves the transformation of adamantyl-substituted N-Boc-homoallylamines. Adamantyl chloroformate is an ideal reagent for preparing the analogous N-Adoc protected amines, which could then be carried through a sequence of stereoselective reactions, such as bromourethanization, to establish the desired stereocenters in the heterocyclic ring. rsc.org The bulky adamantyl group can exert significant steric influence, directing reactions to occur on a specific face of the molecule, thereby enhancing diastereoselectivity.

In such methodologies, adamantyl chloroformate acts as a derivatizing agent for a chiral alcohol or amine, and the stereocontrol is achieved in a subsequent step, often catalyzed by a chiral catalyst or directed by a chiral auxiliary. numberanalytics.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Oxazepin-4,7-dione |

| 1,3-Thiazinan-4-one |

| 1,5-Benzodiazepine-2,4-dione |

| 3-Mercaptopropanoic acid |

| Adamantan-1-ylamine |

| Adamantyl Chloroformate |

| Cuprous bromide |

| Grignard reagent |

| Lithium bromide |

| Maleic anhydride |

| o-Phenylenediamine |

| Piperidine |

Role in Peptide and Biopolymer Chemistry

Role as an Amino-Protecting Group in Peptide Synthesis

The adamantyloxycarbonyl (Adoc) group, introduced via adamantyl chloroformate, serves as a protective shield for amino groups during the intricate process of peptide synthesis. google.com This protection is crucial to prevent unwanted side reactions at the amino terminus of an amino acid while the carboxyl group is activated for peptide bond formation. peptide.comorganic-chemistry.org The use of adamantyl chloroformate is considered advantageous over the potentially explosive adamantyl azidoformate for installing this blocking group. google.com

Solution-Phase Peptide Synthesis Applications

In solution-phase peptide synthesis, the Adoc group has demonstrated its utility. This method involves the sequential coupling of amino acids in a homogenous solution. The stability of the Adoc group under various coupling conditions, coupled with its selective removal, makes it a valuable tool for synthesizing peptides in a stepwise manner in solution. nih.govresearchgate.net

Solid-Phase Peptide Synthesis Applications

Adamantyl chloroformate also finds application in solid-phase peptide synthesis (SPPS), a technique where peptides are assembled on a solid resin support. nih.govresearchgate.net The 2-adamantyloxycarbonyl (2-Adoc) group, a variant, has been specifically developed for use in SPPS. rsc.org This approach streamlines the synthesis process by simplifying the purification of intermediates.

Compatibility with Fmoc Chemistry and Trifluoroacetic Acid (TFA)-Cleavable Resins

A key advantage of the Adoc protecting group is its compatibility with modern peptide synthesis strategies. The 2-Adoc group, for instance, has been successfully used in conjunction with Nα-fluoren-9-ylmethoxycarbonyl (Fmoc) protection and trifluoroacetic acid (TFA)-cleavable resin supports. rsc.org This orthogonality allows for the selective removal of the Fmoc group to elongate the peptide chain, while the Adoc group on an amino acid side chain remains intact. The Adoc group can then be cleaved at a later stage, often during the final cleavage of the peptide from the resin with strong acids like TFA. researchgate.netrsc.orgsigmaaldrich.com

Comparative Analysis with Other Standard Protecting Groups

The Adoc group exhibits distinct characteristics when compared to other commonly used amino-protecting groups in peptide synthesis, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). peptide.comresearchgate.netmdpi.comacs.org

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Adamantyloxycarbonyl | Adoc | Strong acids (e.g., TFA, MSA) rsc.orgresearchgate.net | Bulky, lipophilic, stable to conditions used for Fmoc removal. rsc.orgrsc.org |

| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA) researchgate.nethighfine.com | Widely used in SPPS, sensitive to acidolysis. peptide.comhighfine.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis, strong acids highfine.commasterorganicchemistry.com | Historically significant, useful in solution-phase synthesis. peptide.commasterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.comwikipedia.org | Base-labile, central to modern orthogonal SPPS strategies. peptide.com |

The stability of the Adoc group to the basic conditions used for Fmoc deprotection and its lability in strong acid makes it an excellent orthogonal protecting group for the side chains of amino acids like lysine (B10760008) and ornithine, particularly in Fmoc-based SPPS. rsc.orgrsc.org

Synthesis of Adamantyl-Modified Peptides and Peptidomimetics

Beyond its role as a transient protecting group, adamantyl chloroformate and its derivatives are instrumental in the synthesis of peptides and peptidomimetics that incorporate the adamantyl moiety as a permanent structural feature. rsc.orgrsc.org The lipophilic and rigid nature of the adamantane (B196018) cage can confer unique properties to the resulting molecules, such as enhanced membrane permeability or specific receptor interactions. nih.gov

Preparation of Functionalized Dipeptides and Oligopeptides

Adamantyl chloroformate can be used to prepare functionalized dipeptides and oligopeptides where the adamantyl group is part of the final structure. For instance, it can be reacted with an amino acid to form an N-Adoc derivative, which is then coupled with another amino acid. Subsequent manipulation of other protecting groups allows for the synthesis of dipeptides with a terminal adamantyl group. This strategy has been employed in the creation of various biologically active peptides and peptidomimetics. rsc.orgrsc.org For example, adamantyl-containing dipeptides have been synthesized and investigated for their potential as drug delivery vehicles or as components of immunomodulatory agents. rsc.orgnih.gov

Strategies for Introducing Adamantane Moieties into Biologically Relevant Scaffolds

The introduction of the adamantane cage into biologically active molecules is a widely used strategy to enhance properties such as lipophilicity, metabolic stability, and target binding. Adamantyl chloroformate serves as a key reagent in several of these strategies.

One direct approach is the reaction of adamantyl chloroformate with nucleophilic groups, such as amines or alcohols, on a biological scaffold. evitachem.com For instance, reacting adamantyl chloroformate with an amino acid under slightly alkaline conditions yields an N-adamantyloxycarbonyl (N-Adoc) derivative, effectively attaching the adamantane moiety to the amino acid scaffold. google.com This method is advantageous because adamantyl chloroformate is a relatively stable and non-explosive reagent compared to alternatives like adamantyl azidoformate. google.com

Another strategy involves a multi-step synthesis where an adamantane-containing precursor is first generated using a chloroformate. For example, adamantane-1-amine can be functionalized with chloroformates to create carboxamide precursors. These intermediates can then be used to introduce the adamantane group into more complex heterocyclic structures through subsequent reactions like nucleophilic substitution. This modular approach allows for the construction of diverse adamantane-containing compounds with potential therapeutic applications.

The table below summarizes key reagents and conditions for these strategies.

| Reagent | Scaffold/Substrate | Reaction Type | Conditions | Resulting Moiety | Reference |

| 1-Adamantyl chloroformate | Amino Acid | Nucleophilic Acyl Substitution | Slightly alkaline (e.g., NaOH), inert solvent (e.g., dioxane, ether) | N-adamantyloxycarbonyl (Adoc) | google.com |

| Chloroformates | Adamantane-1-amine | Acylation | Not specified | Adamantyl carboxamide precursor | |

| 2-Adamantyl chloroformate | Amines, Alcohols | Substitution Reaction | Not specified | Adamantyl carbamates, carbonates | evitachem.com |

| p-Nitrophenyl chloroformate | Dextran (Biopolymer) | Activation/Conjugation | Not specified | Tyramine-modified dextran | nih.gov |

Research into Adamantyl Chloroformate in Amino Acid Derivatization

Adamantyl chloroformate's primary role in amino acid chemistry is for derivatization, specifically for the purpose of amino group protection. The resulting N-adamantyloxycarbonyl (Adoc) group is stable under various conditions, making it a valuable tool in peptide synthesis. ug.edu.plgoogle.com

Research detailed in a patent by W. Haas and co-workers outlines the direct derivatization of α-amino acids using 1-adamantyl chloroformate. The process involves mixing the chloroformate with the sodium salt of an amino acid in an inert solvent like dioxane or ether. google.com The reaction proceeds readily under slightly alkaline conditions, often with the dropwise addition of dilute sodium hydroxide, to yield the N-Adoc-amino acid in good quantities. google.com This method was presented as a more practical alternative to using the potentially explosive adamantyl azidoformate. google.com

Kinetic studies on the solvolysis of 1-adamantyl chloroformate have provided fundamental insights into its reactivity. mdpi.comacs.org These studies show that in hydroxylic solvents, the compound primarily undergoes a solvolysis-decomposition reaction, losing carbon dioxide to form a stable 1-adamantyl cation. mdpi.comnih.gov This high reactivity and tendency to form a stable carbocation underpin its effectiveness as a derivatizing agent for amino acids.

While not used for direct derivatization itself, the derivative 1-amino-adamantane is sometimes used in conjunction with other chloroformate derivatizing agents, such as 9-fluorenylmethyl-chloroformate (FMOC-Cl). oup.com In these analytical methods, 1-amino-adamantane is added after the primary derivatization to react with and quench the excess FMOC-Cl, preventing interference in subsequent HPLC analysis. oup.com

The following table presents findings from research on the derivatization of amino acids using adamantyl chloroformate.

| Research Focus | Key Findings | Reagents/Methods | Reference |

| Synthesis of N-Adoc-amino acids | Adamantyl chloroformate is a non-explosive, reactive agent for blocking amino groups. | 1-Adamantyl chloroformate, sodium salt of amino acid, dioxane/ether, NaOH. | google.com |

| Solvolysis Mechanism | In hydroxylic solvents, 1-adamantyl chloroformate decomposes via loss of CO2 to form a 1-adamantyl cation. | 1-Adamantyl chloroformate in various hydroxylic solvents. | mdpi.comacs.orgnih.gov |

| Analytical Derivatization | 1-Amino-adamantane is used as a quenching agent to remove excess FMOC-Cl after amino acid derivatization. | 9-Fluorenylmethyl-chloroformate (FMOC-Cl), 1-amino-adamantane. | oup.com |

Contributions to Materials Science and Polymer Research

Supramolecular Chemistry and Host-Guest Interactions with Adamantyl-Functionalized Polymers

Tunable Material Properties via Molecular Recognition

The incorporation of the adamantyl moiety, often facilitated by reagents such as adamantyl chloroformate, into polymer structures provides a powerful tool for tuning material properties through the principle of molecular recognition. The bulky, rigid, and hydrophobic nature of the adamantane (B196018) cage makes it an exceptional guest molecule in various host-guest systems, allowing for the creation of "smart" or adaptive materials that respond to specific molecular stimuli. nih.govnih.gov This approach enables fine control over macroscopic material behavior by programming specific non-covalent interactions at the molecular level.

Detailed research has demonstrated that molecular recognition involving the adamantyl group can be exploited to modulate thermal responsiveness, phase separation, and other critical material characteristics.

Host-Guest Chemistry for Thermoresponsive Polymers

A significant area of research involves the development of thermoresponsive polymers whose properties, such as the lower critical solution temperature (LCST), can be precisely controlled. The LCST is the temperature above which a polymer becomes insoluble in a given solvent. By functionalizing polymers with pendant adamantane groups, their LCST can be tuned by introducing a macrocyclic host molecule, most commonly cyclodextrins (CDs). nih.govmdpi.com

Research on poly(2-oxazoline) copolymers bearing adamantane side chains has shown that the LCST can be accurately tuned over an exceptionally wide temperature range by simply varying the concentration of the added cyclodextrin (B1172386) host. nih.govmdpi.com For example, the addition of sub-stoichiometric amounts of β-CD or HP-β-CD to an adamantane-functionalized copolymer solution allows for precise control of the cloud point temperature. mdpi.com This tunability is attributed to a combination of hydrophobic interactions, host-guest recognition, and cooperative hydrogen bonding. mdpi.com The resulting polymer inclusion complexes exhibit sharp thermal transitions with minimal hysteresis, indicating a reversible process where the cyclodextrin host collapses together with the polymer chains. nih.gov

| Polymer System | Host Molecule | Mechanism | Tunable Property & Range | Reference |

|---|---|---|---|---|

| Poly(2-oxazoline) copolymer with pendant adamantane groups | β-Cyclodextrin (β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Formation of a host-guest inclusion complex between the adamantane side chains and the cyclodextrin cavity. | LCST was precisely tuned over a range of 30 °C to 56 °C by varying the host concentration from 0 to 1 equivalent. | nih.govmdpi.com |

Modulation of Block Copolymer Morphology

Beyond thermoresponsive behavior in solution, the adamantyl group can be used to tune the bulk properties of materials like block copolymers (BCPs). The introduction of adamantane onto one of the blocks alters its chemical nature and effective volume, which in turn modifies the incompatibility between the blocks (represented by the Flory-Huggins interaction parameter, χ). rsc.org

In a study involving polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), the installation of adamantyl groups onto the polystyrene (PS) block via Friedel–Crafts alkylation significantly increased the incompatibility with the poly(methyl methacrylate) (PMMA) block. rsc.org This enhanced incompatibility drives stronger microphase separation, enabling the formation of highly ordered nanostructures even in low-molecular-weight BCPs. rsc.org By controlling the degree of adamantane functionalization, a shift in the microphase-separated morphology from lamellar to gyroid and finally to a hexagonally close-packed cylinder structure was achieved. rsc.org This strategy not only allows for the creation of smaller domain spacing (as low as 16 nm) but also enhances thermal stability and the glass transition temperature of the modified block. rsc.org

| Polymer System | Modification | Mechanism | Tunable Property & Observations | Reference |

|---|---|---|---|---|

| Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) | Installation of adamantyl groups on the polystyrene (PS) block. | Increased incompatibility (χ parameter) between PS and PMMA blocks and change in block volume fraction. | Morphology shift from lamellar to gyroid to cylindrical structures. Realized periodicity as low as ~16 nm. Increased thermal stability and glass transition temperature. | rsc.org |

Computational and Theoretical Studies of Adamantyl Chloroformates

Quantum Chemical Calculations of Intermediates and Transition States

Quantum chemical calculations have been pivotal in characterizing the intermediates and transition states involved in the reactions of adamantyl chloroformates. These studies offer a molecular-level understanding of the factors governing the reaction pathways.

The solvolysis of adamantyl chloroformates can proceed through different intermediates, primarily acylium ions and carbocations. mdpi.com Understanding the intrinsic, gas-phase stabilities of these intermediates is crucial for predicting reaction outcomes.

Computational studies, often employing Density Functional Theory (DFT), have been used to determine the relative stabilities of various adamantyl carbocations. For instance, DFT calculations at the B3LYP/6–31G** level have been used to investigate the structures and relative energies of isomeric adamantanediyl dications and protio-adamantyl dications. nih.gov The 1,3-adamantanediyl dication, featuring two tertiary bridgehead carbocationic centers, was identified as the most stable C10H142+ isomer. nih.gov Such calculations highlight the role of the rigid adamantane (B196018) cage in distributing positive charge. The stability of the 1-adamantyl cation is attributed to C-C hyperconjugation. nih.gov

The hyperconjugation effect in various carbocations has been quantified using the Block Localized Wavefunction (BLW) method at the B3LYP/6-311G(d) level. frontiersin.orgnih.gov This method calculates the energy difference between a delocalized (standard) structure and a localized form where the positive charge is confined to a single carbon center. frontiersin.orgnih.gov For tertiary carbocations like the tert-butyl cation, which serves as a simple analog to the 1-adamantyl cation, the stabilization energy from hyperconjugation is significant, reaching up to 45 kcal/mol. nih.gov

In the context of chloroformate reactions, computational methods like Gaussian 03 have been used to calculate the gas-phase stabilities of acylium ions to rationalize observed reaction channels in related compounds like 1-adamantyl chlorothioformate. mdpi.comresearchgate.net These calculations help to explain why, in some cases, the reaction proceeds via the formation of a carbocation (1-Ad+Cl−) with the loss of carbon dioxide, while in others, it involves an acylium-type intermediate ((1-AdOCO)+Cl−). mdpi.com

Table 1: Relative Stabilities of Adamantyl Dications (DFT B3LYP/6–31G ) nih.gov**

| Dication Species | Relative Energy (kcal/mol) |

|---|

Computational modeling is instrumental in mapping out the potential energy surfaces of adamantyl chloroformate reactions, thereby elucidating the detailed mechanisms. These models can distinguish between competing pathways, such as the solvolysis-decomposition pathway and pathways that retain the carbonate structure. nih.gov

For 1-adamantyl chloroformate, solvolysis reactions predominantly proceed via a solvolysis-decomposition mechanism, leading to the formation of the relatively stable 1-adamantyl cation (1-Ad+) and subsequent products, with the loss of carbon dioxide. mdpi.com In contrast, the solvolysis of 2-adamantyl chloroformate shows evidence for two competing reaction pathways. nih.gov Depending on the solvent, products can be formed with or without the retention of the CO2 unit. nih.gov For example, in 100% ethanol (B145695), the major product is the mixed carbonate, whereas in 100% 2,2,2-trifluoroethanol, the products arise from the loss of CO2. nih.gov

Theoretical models help to rationalize these observations by calculating the activation barriers for different proposed mechanisms, such as a stepwise addition-elimination pathway versus a direct ionization pathway. The nature of the transition state, whether it is more acylium-like or carbocation-like, can be characterized through these computational studies.

Structure-Reactivity Relationships from a Theoretical Perspective

The structure of the adamantyl group significantly influences the reactivity of the chloroformate. Theoretical studies provide a framework for understanding these structure-reactivity relationships by examining how electronic and steric factors affect the stability of intermediates and transition states.

The difference in reactivity between 1-adamantyl chloroformate and 2-adamantyl chloroformate can be explained from a theoretical standpoint. The 1-adamantyl cation is a tertiary bridgehead carbocation, which, despite the inherent strain of a positive charge at a bridgehead position, is stabilized by hyperconjugation. nih.gov The 2-adamantyl cation is a secondary carbocation. DFT calculations have shown that the 1-adamantyl cation is more stable than the 2-adamantyl cation. nih.gov This inherent stability of the 1-adamantyl cation facilitates an ionization pathway (SN1-type) in the solvolysis of 1-adamantyl chloroformate. mdpi.com

For 2-adamantyl chloroformate, the secondary carbocation is less stable, making the ionization pathway less favorable compared to the 1-adamantyl analogue. This allows other mechanisms, such as an addition-elimination pathway, to compete, particularly in more nucleophilic solvents. nih.govresearchgate.net The interplay between the stability of the potential carbocation and the solvent properties dictates the dominant reaction channel.

Predictive Modeling of Reactivity in Different Solvent Systems

Predicting how the reactivity of adamantyl chloroformates changes with the solvent is a key area of computational and theoretical study. The Grunwald-Winstein equation is a widely used linear free energy relationship to correlate solvolysis rates with solvent properties. mdpi.commdpi.com

log(k/k₀) = lNT + mYCl

In this equation, k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), l is the sensitivity to solvent nucleophilicity (NT), and m is the sensitivity to solvent ionizing power (YCl). mdpi.com

For 1-adamantyl chloroformate, the solvolysis rates show a high sensitivity to solvent ionizing power (m value close to 1.0) and very low sensitivity to solvent nucleophilicity (l value close to 0), which is characteristic of an ionization (SN1) mechanism proceeding through a carbocation-like transition state. researchgate.net In contrast, the solvolysis of 2-adamantyl chloroformate exhibits a more complex behavior. A good Grunwald-Winstein plot is obtained with a slope (m) of 0.47, but this correlation excludes data from highly nucleophilic solvents like pure ethanol and methanol (B129727), where an addition-elimination pathway is more competitive. nih.gov

For 1-adamantylmethyl chloroformate, the application of the extended Grunwald-Winstein equation indicates an addition-elimination pathway in most solvents, transitioning to an ionization pathway only in solvents with low nucleophilicity and high ionizing power. koreascience.krresearchgate.net This demonstrates how moving the chloroformate group away from the bridgehead position alters the balance of reaction mechanisms.

More advanced computational approaches, such as those using the COSMO-RS method and machine learning, are being developed to provide nearly instantaneous predictions of kinetic solvent effects for a wide range of reactions and solvents, which could be applied to adamantyl chloroformate systems in the future. rsc.org

Table 2: Grunwald-Winstein Parameters for Solvolysis of Adamantyl Derivatives

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism | Reference |

|---|

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Applications Beyond Protecting Groups and Solvolysis

While the use of adamantyl chloroformate as a protecting group and its solvolytic behavior are well-documented, a significant area for future research lies in exploring its application in novel synthetic transformations. The adamantyl moiety's inherent stability and lipophilicity can be leveraged to create unique molecular architectures. nih.gov Research is moving towards utilizing adamantane (B196018) derivatives as building blocks for complex molecules in drug delivery and surface recognition. nih.gov The focus is on designing and synthesizing new drug delivery systems and materials for surface recognition studies, where the adamantane cage can act as an anchor or a scaffold. nih.gov

Future work could focus on using adamantyl chloroformate as a precursor for:

Adamantane-containing bioactive molecules: The introduction of the adamantyl group can enhance the pharmacological properties of drug candidates by increasing their lipophilicity. nih.govmdpi.com

Supramolecular assemblies: The rigid adamantane framework can be a key component in the design of host-guest systems and self-assembling materials. nih.gov

Derivatizing agents: Chloroformates are effective reagents for treating amino groups in gas chromatography, suggesting potential for developing new analytical methods. emergenresearch.com

Design of Advanced Adamantyl Chloroformate Reagents for Enhanced Selectivity and Efficiency

To improve the utility of adamantyl chloroformate in synthesis, future research will likely focus on the design of modified reagents with enhanced properties. This involves the synthesis of adamantyl chloroformate analogues with tailored steric and electronic characteristics to achieve greater selectivity and efficiency in their reactions.

Potential areas of investigation include:

Chiral adamantyl chloroformates: The development of enantiomerically pure adamantyl chloroformate derivatives could open up new possibilities in asymmetric synthesis.

Functionalized adamantyl moieties: Introducing specific functional groups onto the adamantane cage could allow for targeted reactions and the creation of bifunctional reagents.

Catalytic applications: Exploring the use of adamantyl-containing compounds as ligands for transition metal catalysts could lead to novel catalytic systems with unique reactivity.

Integration into Sustainable Chemistry Processes and Green Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of chemical processes. researchgate.net Future research on adamantyl chloroformate will likely incorporate these principles to develop more environmentally benign synthetic methods. wisdomlib.org This involves minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net

Key research directions in this area include:

Use of greener solvents: Investigating the use of alternative reaction media such as ionic liquids, supercritical fluids, or water to replace traditional volatile organic solvents. rsc.org

Biocatalysis: Employing enzymes to carry out reactions involving adamantyl chloroformate under mild and selective conditions. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net

Renewable feedstocks: Exploring the use of bio-based materials for the synthesis of the adamantane core. researchgate.net

Development of New Adamantane-Based Functional Materials and Advanced Polymers

The incorporation of the bulky and rigid adamantane structure into polymers can impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific optical or electronic characteristics. acs.org Future research is expected to expand the range of adamantane-based materials.

Emerging opportunities in this field include:

High-performance polymers: The synthesis of novel polyimides, polyamides, and polyesters containing the adamantane moiety for applications in aerospace, electronics, and other demanding fields. acs.org

Materials for biomedical applications: The development of biocompatible and biodegradable polymers incorporating adamantane for use in drug delivery, tissue engineering, and medical implants. nih.govmdpi.com

Membranes for separations: Creating adamantane-containing polymers for use in gas separation and filtration membranes due to their potential for creating materials with controlled porosity.

Table 1: Properties of Adamantane-Based Polyimides

| Dianhydride Used | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C, in N2) |

| Pyromellitic dianhydride | 0.82 | 308 | 545 |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 1.66 | 285 | 550 |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 1.15 | 272 | 530 |

| 4,4'-Oxydiphthalic anhydride | 1.23 | 248 | 525 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 0.98 | 265 | 515 |

This table is based on data presented in the synthesis and characterization of new adamantane-based polyimides. acs.org

Continued Mechanistic Elucidation of Complex Reaction Systems

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. nih.govmdpi.com While the solvolysis of adamantyl chloroformates has been studied, there are still opportunities for deeper mechanistic investigations, particularly in more complex reaction systems. nih.govmdpi.com

Future research could focus on:

Competing reaction pathways: Detailed studies to unravel the factors that govern the competition between different reaction pathways, such as S_N1, S_N2, and elimination reactions, under various conditions. nih.govmdpi.com

Intermediate characterization: The use of advanced spectroscopic techniques and computational methods to detect and characterize transient intermediates in reactions involving adamantyl chloroformate.

Solvent effects: A more nuanced understanding of the role of the solvent in influencing reaction rates and product distributions. nih.gov

Table 2: Product Distribution in the Solvolysis of 2-Adamantyl Chloroformate

| Solvent | % 2-Adamantyl Chloride | % Mixed Carbonate | % Ether |

| 100% Ethanol (B145695) | 4.8 | 88 | - |

| 100% 2,2,2-Trifluoroethanol | 59 | - | 41 |

This table highlights the significant influence of the solvent on the reaction pathway, as evidenced by the different product distributions. nih.gov

Expanding the Scope of Computational Studies for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov Expanding the use of computational methods will be crucial for the rational design of new adamantyl chloroformate-based reagents and materials.

Future computational work could involve:

Predicting reactivity and selectivity: Using quantum mechanical calculations to predict the reactivity of different adamantyl chloroformate derivatives and to understand the origins of stereoselectivity in their reactions.

Designing functional materials: Employing molecular modeling to design new adamantane-based polymers and materials with specific, targeted properties.

Simulating reaction dynamics: Using molecular dynamics simulations to study the detailed atomic-level mechanisms of reactions involving adamantyl chloroformate.

Q & A

Q. What are the recommended storage and handling protocols for adamantyl chloroformate to ensure stability in peptide synthesis applications?

Adamantyl chloroformate should be stored at 2–8°C in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis or degradation. Its solid form (melting point: 30–32°C) requires protection from moisture and heat . For handling, use corrosion-resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation or skin contact, as it is classified as a Skin Corrosive 1B hazard. Post-synthesis purification steps, such as recrystallization in non-polar solvents, may mitigate impurities from hydrolysis byproducts .